molecular formula C18H17FN2O4S B2405750 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428372-57-9

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2405750
M. Wt: 376.4
InChI Key: FKLAUVNBJLUYOO-UHFFFAOYSA-N
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Description

“N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is not available in the retrieved data.


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The specific physical and chemical properties of “N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” are not available in the retrieved data.

Scientific Research Applications

Organic Chemistry Transformations

Studies on spirocyclic 3H-pyrazoles, formed from reactions involving similar sulfone compounds, have shown that these compounds can undergo various transformations under different conditions, yielding a range of products with potential applications in developing novel organic synthesis methods (V. Vasin et al., 2014). These transformations include thermal, acid-catalyzed, and photolytic processes, indicating the versatile reactivity of sulfone and benzoxazole derivatives in organic synthesis.

Antibacterial Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the core structure of the compound , have demonstrated effective antibacterial activities against pathogens like rice bacterial leaf blight. These derivatives not only exhibit potent antibacterial properties but also enhance plant resistance against diseases, showcasing their potential in agricultural applications and as leads for developing new antibacterial agents (Li Shi et al., 2015).

Potential Antitumor Properties

Research on fluorinated 2-(4-aminophenyl)benzothiazoles has unveiled a series of compounds with potent cytotoxic activities in vitro against certain human breast cancer cell lines. These studies suggest the utility of benzothiazole derivatives in cancer research, particularly in identifying novel antitumor agents. The introduction of fluorine atoms and modifications in the molecular structure have been pivotal in enhancing the cytotoxic properties and selectivity of these compounds, indicating a promising area for further investigation into cancer therapeutics (I. Hutchinson et al., 2001).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-21-15-10-14(6-7-16(15)25-17(21)22)26(23,24)20-11-18(8-9-18)12-2-4-13(19)5-3-12/h2-7,10,20H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLAUVNBJLUYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=C(C=C4)F)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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